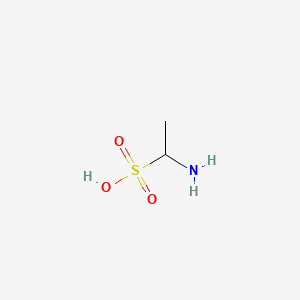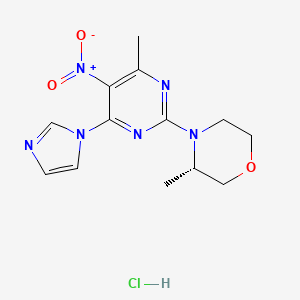
T-611 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
T-611 hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of T-611 hydrochloride typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified to remove any impurities that could affect the reaction.
Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure conditions.
Catalysis: Catalysts may be used to accelerate the reaction and improve yield.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: Using large reactors to handle greater volumes of reactants.
Automation: Employing automated systems to monitor and control reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the product.
化学反应分析
Types of Reactions
T-611 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other compounds with different properties.
Substitution: Substitution reactions involve replacing one functional group in the molecule with another.
Common Reagents and Conditions
The reactions involving this compound often use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can produce oxidized derivatives with different functional groups.
Reduction: Can yield reduced forms with altered chemical properties.
Substitution: Can result in substituted compounds with new functional groups.
科学研究应用
T-611 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of T-611 hydrochloride involves its interaction with specific molecular targets and pathways. This compound can:
Bind to Receptors: Interact with specific receptors on cell surfaces, triggering a cascade of biochemical events.
Modulate Enzyme Activity: Affect the activity of enzymes involved in various metabolic pathways.
Alter Gene Expression: Influence the expression of certain genes, leading to changes in cellular function.
相似化合物的比较
T-611 hydrochloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Ambroxol Hydrochloride: Used as a mucolytic agent in the treatment of respiratory diseases.
Bromhexine Hydrochloride: Another mucolytic agent with similar applications but different chemical properties.
Uniqueness
This compound stands out due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different fields.
属性
CAS 编号 |
350607-80-6 |
|---|---|
分子式 |
C13H17ClN6O3 |
分子量 |
340.76 g/mol |
IUPAC 名称 |
(3S)-4-(4-imidazol-1-yl-6-methyl-5-nitropyrimidin-2-yl)-3-methylmorpholine;hydrochloride |
InChI |
InChI=1S/C13H16N6O3.ClH/c1-9-7-22-6-5-18(9)13-15-10(2)11(19(20)21)12(16-13)17-4-3-14-8-17;/h3-4,8-9H,5-7H2,1-2H3;1H/t9-;/m0./s1 |
InChI 键 |
APIOOIIYTVVHCO-FVGYRXGTSA-N |
手性 SMILES |
C[C@H]1COCCN1C2=NC(=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])C.Cl |
规范 SMILES |
CC1COCCN1C2=NC(=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)
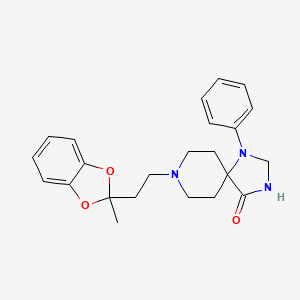
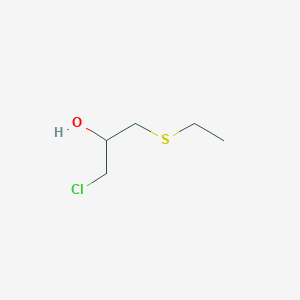
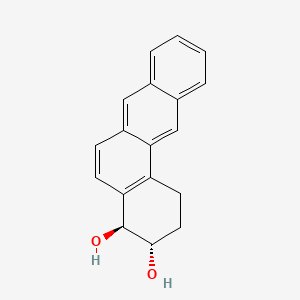
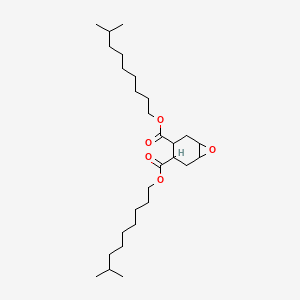

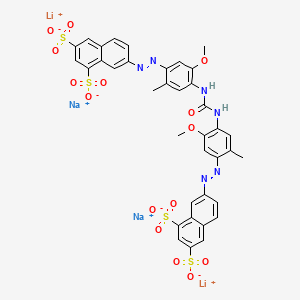

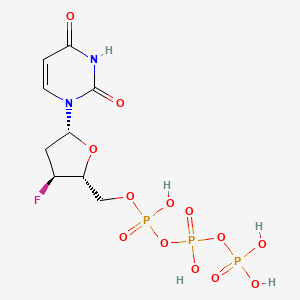
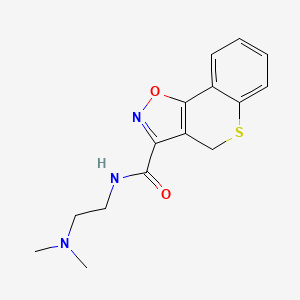
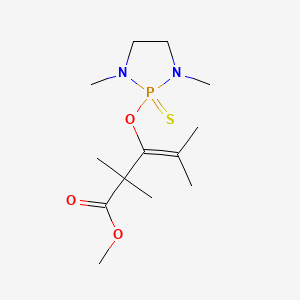
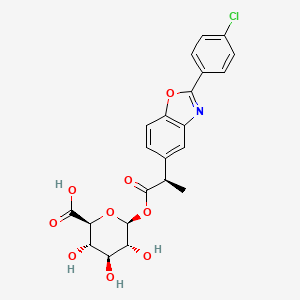
![4-[(4-Chlorophenyl)sulfonyl]benzoic acid](/img/structure/B12792704.png)
